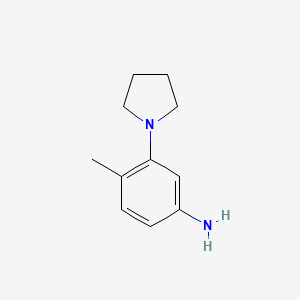

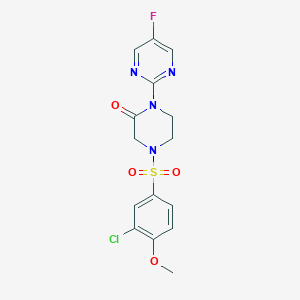

![molecular formula C17H22N4O4S2 B2544113 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide CAS No. 745034-89-3](/img/structure/B2544113.png)

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one sulfur atom. The compound of interest is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers. The papers describe the synthesis and antimicrobial activity of various 1,3,4-thiadiazole derivatives, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves the amidoalkylation of secondary heterocyclic amines. Specifically, the paper titled "Amidoalkylation of heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide and antimicrobial activity of derivatives" discusses the creation of new compounds that contain the 1,3,4-thiadiazole-5-thione moiety alongside various fragments such as pyperidine, morpholine, and cytisine . Although the exact synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring. The compounds synthesized in the referenced papers include additional functional groups, such as morpholine, which is known for its involvement in increasing water solubility and potentially altering the biological activity of the compound . The specific molecular interactions and stability of the compound would depend on the precise arrangement of these functional groups around the thiadiazole core.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the substituents attached to the thiadiazole ring. The papers do not provide detailed information on the chemical reactions of these compounds, but it is known that the presence of the morpholine group and other substituents can affect the electron distribution within the molecule, thereby influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the antimicrobial activity of a related compound, N-[5-(amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamide, was tested and showed appreciable activity against both gram-negative and gram-positive bacteria . This suggests that the compound of interest may also possess antimicrobial properties, although this would need to be confirmed through empirical testing. The solubility, melting point, and other physical properties would be influenced by the specific functional groups present in the compound.

Mécanisme D'action

Target of action

They are believed to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Mode of action

1,3,4-thiadiazole derivatives are generally thought to interact with dna, disrupting its replication process .

Biochemical pathways

Given the potential anticancer activity of 1,3,4-thiadiazole derivatives, it’s likely that they affect pathways related to cell growth and proliferation .

Result of action

If it acts similarly to other 1,3,4-thiadiazole derivatives, it may inhibit cell replication, potentially leading to cell death .

Propriétés

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S2/c1-12(2)10-15-19-20-17(26-15)18-16(22)13-4-3-5-14(11-13)27(23,24)21-6-8-25-9-7-21/h3-5,11-12H,6-10H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPACULJJQUIJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

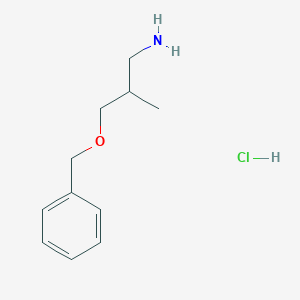

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)

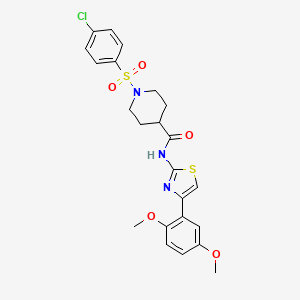

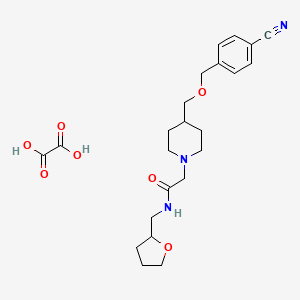

![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)

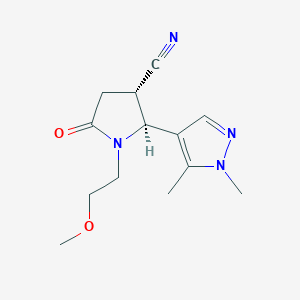

![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)

![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

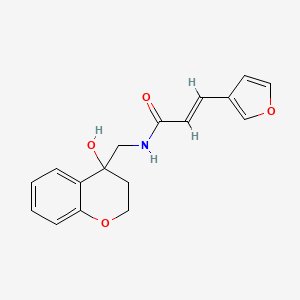

![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)